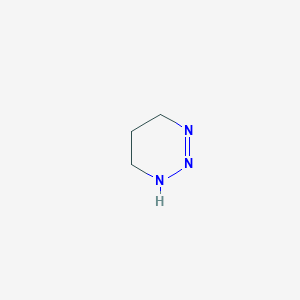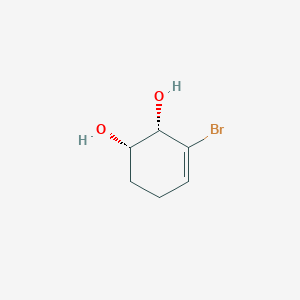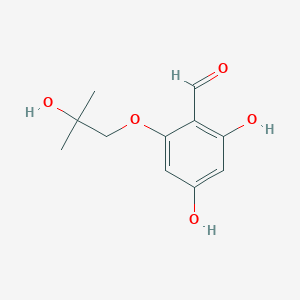
Cycloicosa-1,3,5,7,9,11,13,15,17,19-decayne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloicosa-1,3,5,7,9,11,13,15,17,19-decayne is a polyacetylene compound characterized by its unique structure consisting of alternating triple bonds within a cyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cycloicosa-1,3,5,7,9,11,13,15,17,19-decayne typically involves the cyclization of linear polyynes. One common method is the Glaser coupling reaction, where terminal alkynes are coupled in the presence of a copper(I) catalyst and an oxidant such as oxygen. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to 50°C
Catalyst: Copper(I) chloride (CuCl) or copper(I) bromide (CuBr)
Oxidant: Molecular oxygen (O₂)
Industrial Production Methods
Industrial production of this compound may involve large-scale Glaser coupling reactions with optimized conditions for higher yields and purity. Continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are often employed.
Análisis De Reacciones Químicas
Types of Reactions
Cycloicosa-1,3,5,7,9,11,13,15,17,19-decayne undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) to form diketones or diols.
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) to convert triple bonds to single bonds, yielding cycloicosane.
Substitution: Halogenation with bromine (Br₂) or chlorine (Cl₂) to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, OsO₄ in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO)
Reduction: H₂ gas with Pd/C catalyst under atmospheric pressure
Substitution: Br₂ or Cl₂ in an inert solvent like carbon tetrachloride (CCl₄)
Major Products
Oxidation: Diketones, diols
Reduction: Cycloicosane
Substitution: Halogenated this compound
Aplicaciones Científicas De Investigación
Cycloicosa-1,3,5,7,9,11,13,15,17,19-decayne has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the properties of polyacetylenes and their reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of Cycloicosa-1,3,5,7,9,11,13,15,17,19-decayne involves its interaction with molecular targets through its multiple triple bonds. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The compound’s ability to form stable complexes with metals and other molecules also plays a crucial role in its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Cyclooctadeca-1,3,5,7,9,11,13,15,17-nonyne: Another polyacetylene with a similar cyclic structure but fewer triple bonds.
Cyclododeca-1,3,5,7,9,11-hexyne: A smaller cyclic polyacetylene with six triple bonds.
Uniqueness
Cycloicosa-1,3,5,7,9,11,13,15,17,19-decayne is unique due to its larger ring size and higher number of triple bonds, which confer distinct electronic properties and reactivity. This makes it particularly valuable for applications in materials science and organic electronics.
Propiedades
| 141219-85-4 | |
Fórmula molecular |
C20 |
Peso molecular |
240.2 g/mol |
Nombre IUPAC |
cycloicosadecayne |
InChI |
InChI=1S/C20/c1-2-4-6-8-10-12-14-16-18-20-19-17-15-13-11-9-7-5-3-1 |
Clave InChI |
INQGZUCFGGMWFS-UHFFFAOYSA-N |
SMILES canónico |
C1#CC#CC#CC#CC#CC#CC#CC#CC#CC#C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Propenoic acid, 2-methyl-, 2-[2-(2-iodoethoxy)ethoxy]ethyl ester](/img/structure/B14267088.png)


